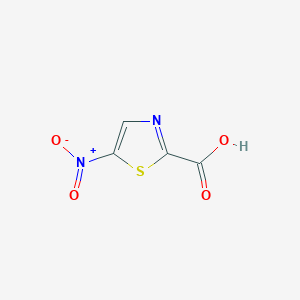
Lithium di-p-tolylphosphanide
Descripción general
Descripción
Lithium di-p-tolylphosphanide is an organolithium compound with the molecular formula C14H14LiP. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. The compound is characterized by the presence of a lithium atom bonded to a di-p-tolylphosphine group, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile, attacking electrophilic carbon atoms in substrates to form new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Complexation: It can form complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent degradation of the reagent .
Major Products Formed
The major products formed from reactions involving this compound are typically organophosphorus compounds, which can be further utilized in various synthetic applications. For example, the reaction with alkyl halides can produce alkylphosphines, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Lithium di-p-tolylphosphanide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of lithium di-p-tolylphosphanide involves its role as a nucleophile in chemical reactions. The lithium atom in the compound enhances the nucleophilicity of the phosphorus atom, allowing it to effectively attack electrophilic centers in substrates. This leads to the formation of new carbon-phosphorus bonds, which are crucial in many synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
Lithium diphenylphosphide: Another organolithium compound with similar reactivity but different substituents on the phosphorus atom.
Lithium triethylphosphide: A compound with three ethyl groups attached to the phosphorus atom, offering different steric and electronic properties.
Uniqueness
Lithium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide specific steric and electronic effects that can influence the outcome of reactions. This makes it a valuable reagent for selective transformations in organic synthesis .
Propiedades
IUPAC Name |
lithium;bis(4-methylphenyl)phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P.Li/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVOGHUPRPDJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14LiP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















